3-amino-3-(5-bromopyridin-3-yl)propanoic acid
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Overview
Description
3-amino-3-(5-bromopyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of an amino group, a bromopyridine ring, and a propionic acid moiety. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the reaction of 5-bromopyridine-3-boronic acid with various reagents under specific conditions . One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromopyridine moiety into the propionic acid framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(5-bromopyridin-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromopyridine ring can be reduced to form a pyridine ring without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of de-brominated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-amino-3-(5-bromopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-3-(5-bromopyridin-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and bromopyridine functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-bromophenyl)propionic acid: Similar structure but with a bromophenyl ring instead of a bromopyridine ring.
5-Bromopyridine-3-boronic acid: Contains a bromopyridine ring but lacks the amino and propionic acid groups.
Uniqueness
3-amino-3-(5-bromopyridin-3-yl)propanoic acid is unique due to the presence of both an amino group and a bromopyridine ring, which allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-amino-3-(5-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13) |
InChI Key |
FDBHAXKSSQPQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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